4-((4-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole
Description
Properties
IUPAC Name |
4-[[4-(2,4-dichloro-5-methylphenyl)sulfonylpiperazin-1-yl]methyl]-5-methyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2N3O3S/c1-11-7-16(15(18)8-14(11)17)25(22,23)21-5-3-20(4-6-21)10-13-9-19-24-12(13)2/h7-9H,3-6,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKZTVGAEOUSGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCN(CC2)CC3=C(ON=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((4-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole , identified by its CAS number 2034484-19-8 , is a novel synthetic derivative with potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHClNOS
- Molecular Weight : 404.3 g/mol
- Structural Components : The compound features a piperazine ring, a sulfonyl group, and an isoxazole moiety, which are critical for its biological interactions.
Pharmacological Activities
Research indicates that this compound exhibits various pharmacological activities:
Antitumor Activity
Studies have shown that compounds with similar structures to this compound can inhibit key signaling pathways involved in cancer proliferation. For instance:
- Mechanism : It may inhibit BRAF(V600E) and EGFR pathways, which are crucial in several cancers.
- Case Study : In vitro tests demonstrated significant cytotoxic effects against breast cancer cell lines MCF-7 and MDA-MB-231 when combined with doxorubicin, suggesting a potential for synergistic effects in treatment regimens .
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent:
- Mechanism : It likely disrupts bacterial cell wall synthesis or inhibits essential enzymatic pathways.
- Case Study : A series of related piperazine derivatives exhibited moderate to excellent antimicrobial activities in vitro, indicating that structural modifications can enhance efficacy .
The biological activity of this compound can be attributed to:
- Receptor Interaction : Binding to specific receptors or enzymes that modulate cellular responses.
- Signal Transduction Modulation : Interference with intracellular signaling pathways that regulate cell growth and apoptosis.
Data Summary
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antitumor | Inhibition of BRAF(V600E), EGFR | |
| Antimicrobial | Disruption of cell wall synthesis | |
| Anti-inflammatory | Modulation of inflammatory cytokine production |
Research Findings
Recent studies have highlighted the potential of this compound in drug development:
- Synthesis Studies : Various synthetic routes have been explored to optimize yield and purity. The use of EDCI-HOBt coupling methods has been effective in producing high-quality derivatives.
- Biological Assays : In vitro assays have confirmed the compound's efficacy against multiple cancer cell lines and bacterial strains, supporting its therapeutic potential.
Scientific Research Applications
Research indicates that this compound possesses significant biological activity, particularly in the following areas:
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds with similar structural features. For instance:
- Mechanism of Action : Compounds containing isoxazole and piperazine derivatives have shown efficacy against various cancer cell lines. A study demonstrated that these derivatives can inhibit the growth of breast cancer cells (MCF-7 and MDA-MB-231) when combined with established chemotherapeutics like doxorubicin, indicating a synergistic effect in treatment protocols for resistant cancer types.
- Case Study : A recent investigation into pyrazole derivatives revealed their ability to inhibit key oncogenic pathways such as BRAF(V600E) and EGFR, suggesting that compounds like this one could be utilized in targeted cancer therapies.
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory effects:
- In Vitro Studies : Similar compounds have been shown to reduce pro-inflammatory cytokine production in macrophages. This indicates a mechanism by which these compounds may modulate inflammatory responses effectively.
Antimicrobial Activity
The antimicrobial properties of this compound have also been evaluated:
- Antifungal and Antibacterial Properties : Research has indicated that derivatives within this chemical class exhibit notable antifungal and antibacterial activity. The presence of the sulfonamide group may enhance interactions with microbial targets, leading to effective inhibition of growth.
Research Findings
Several critical findings have emerged from studies on this compound:
- Antitumor Efficacy : Isoxazole-containing compounds have demonstrated significant inhibition of tumor growth in xenograft models, supporting their utility in cancer treatment.
- Mechanistic Insights : Research suggests that compounds featuring piperazine and chlorinated phenyl groups can induce apoptosis in cancer cells through mitochondrial pathways.
- Synergistic Effects : The combination of these compounds with established chemotherapeutics has been shown to enhance efficacy while reducing side effects, particularly in resistant cancer cell lines.
Comparison with Similar Compounds
Thiazole Derivatives (Compounds 4 and 5)
Compounds 4 and 5 (from –2) are thiazole derivatives with fluorophenyl and chlorophenyl substituents. Key comparisons include:
- Core Heterocycles: The target compound’s isoxazole ring differs from the thiazole-pyrazole hybrid in compounds 4 and 4.
- Sulfonyl Groups : Both the target compound and compounds 4–5 incorporate sulfonyl groups, which enhance solubility and hydrogen-bonding capacity.
- Crystallography: Compounds 4 and 5 crystallize in triclinic systems (space group P̄1) with two independent molecules per asymmetric unit. Their planar conformations contrast with the likely non-planar structure of the target compound due to its piperazine linker and bulky dichlorophenyl group .
Table 1: Structural Comparison
Piperazine Derivatives (–4)
- 4-(2-Methoxyphenyl)piperazinone (): Shares a piperazine core but lacks sulfonyl and isoxazole groups. The methoxyphenyl substituent may confer distinct electronic effects compared to the dichlorophenyl group in the target compound.
- Complex Triazolone Derivatives (): These compounds feature extended piperazine-linked triazole and dioxolane systems. While structurally bulkier, they highlight the versatility of piperazine in drug design, particularly for optimizing pharmacokinetic properties like metabolic stability .
Functional Group and Pharmacological Implications
- Sulfonyl Linkers : Sulfonyl groups in the target compound and ’s derivatives improve solubility and may facilitate interactions with polar enzyme pockets.
- Heterocyclic Diversity : Isoxazole (target) vs. thiadiazole () or triazole () rings influence metabolic pathways. Isoxazoles are prone to ring-opening under acidic conditions, whereas thiadiazoles exhibit greater aromatic stability .
Q & A
Q. Key Considerations :
- Reaction yields are influenced by solvent polarity (e.g., DMF enhances nucleophilicity) and temperature control (60–80°C for optimal kinetics) .
- Intermediate characterization via H/C NMR and LC-MS is critical to confirm structural integrity .
Basic: How is the structural identity of this compound validated in academic research?
Q. Methodological Approach :
- Spectroscopic Analysis :
- NMR : H NMR (δ 7.8–8.2 ppm for aromatic protons) and C NMR (distinct peaks for sulfonyl and isoxazole carbons) .
- HRMS : Exact mass matching the molecular formula (CHClNOS).
- X-ray Crystallography : Resolves bond lengths and angles, confirming spatial arrangement (e.g., piperazine chair conformation) .
Q. Table 1: Key Spectral Data
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| H NMR | δ 2.4 ppm (CH-isoxazole), δ 3.6 ppm (piperazine-CH) | |
| X-ray | Dihedral angle: 85° between sulfonyl and isoxazole |
Advanced: How do solvent choices impact reaction kinetics and product distribution during synthesis?
Q. Experimental Design :
- Solvent Screening : Test polar aprotic (DMF, DMSO), polar protic (MeOH), and non-polar (toluene) solvents.
- DMF : Accelerates nucleophilic substitution but may increase side reactions (e.g., over-alkylation) .
- Chloroform : Enhances selectivity in coupling steps due to moderate polarity .
- Kinetic Studies : Monitor reaction progress via TLC/HPLC to determine rate constants () under varying conditions.
Q. Data Contradiction Analysis :
- Conflicting reports on optimal solvents (e.g., DMF vs. dichloromethane) may arise from differences in starting material solubility or catalyst compatibility. Systematic DOE (Design of Experiments) is recommended to resolve discrepancies .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Q. Case Study :
- Antimicrobial vs. Antitumor Activity : Structural analogs with fluorophenyl or thiadiazole groups show divergent activities (Table 2) .
- Hypothesis : The dichlorophenylsulfonyl group in the target compound may prioritize kinase inhibition over antimicrobial effects.
Q. Table 2: Biological Activity Comparison of Structural Analogs
| Compound Feature | Activity (IC) | Reference |
|---|---|---|
| Fluorophenyl-sulfonyl | Antimicrobial (MIC: 8 µg/mL) | |
| Thiadiazole-pyrazole hybrid | Antitumor (IC: 2 µM) |
Q. Methodological Resolution :
- Dose-Response Assays : Standardize protocols (e.g., MTT for cytotoxicity, broth microdilution for MIC).
- SAR Studies : Modify substituents (e.g., replace Cl with F) to isolate pharmacophores .
Advanced: What strategies optimize yield and purity in large-scale synthesis?
Q. Process Optimization :
- Catalyst Selection : Triethylamine or DBU for deprotonation, reducing side-product formation .
- Workflow Design :
- Batch vs. Flow Chemistry : Flow systems improve heat/mass transfer for exothermic steps .
- Analytical QC :
- HPLC-PDA : Detect impurities <0.1% (e.g., unreacted sulfonyl chloride) .
Q. Table 3: Yield Optimization Parameters
| Parameter | Optimal Range | Impact on Purity |
|---|---|---|
| Temperature | 60–70°C | Reduces degradation |
| Catalyst Loading | 1.2 eq. | Minimizes byproducts |
| Reaction Time | 12–16 hrs | Balances completion vs. side reactions |
Basic: What spectroscopic techniques are critical for characterizing this compound’s stability?
- FT-IR : Track sulfonyl (S=O, 1350–1150 cm) and isoxazole (C-O-C, 950 cm) stability under stress conditions (heat, light) .
- DSC/TGA : Determine decomposition temperature () and hygroscopicity .
Advanced: How does the electronic nature of substituents influence reactivity in downstream derivatization?
Q. Computational & Experimental Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
